
7-Isopropylquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Isopropylquinolin-4-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound this compound is characterized by the presence of an isopropyl group at the 7th position and a hydroxyl group at the 4th position of the quinoline ring. This structural modification imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropylquinolin-4-ol can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as microwave-assisted synthesis and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 7-Isopropylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2nd and 3rd positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly used, with reagents such as acetyl chloride and aluminum chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
7-Isopropylquinolin-4-ol has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 7-Isopropylquinolin-4-ol involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of nucleic acids and proteins in microorganisms. In cancer treatment, it may interfere with cell division and induce apoptosis in cancer cells. The compound’s hydroxyl group allows it to form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Quinoline: The parent compound, known for its wide range of biological activities.
Isoquinoline: A structural isomer of quinoline with similar chemical properties.
Chloroquine: A well-known antimalarial drug that shares the quinoline scaffold.
Uniqueness: 7-Isopropylquinolin-4-ol is unique due to the presence of the isopropyl group, which enhances its lipophilicity and membrane permeability. This structural feature may improve its efficacy in biological applications compared to other quinoline derivatives .
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
7-propan-2-yl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H13NO/c1-8(2)9-3-4-10-11(7-9)13-6-5-12(10)14/h3-8H,1-2H3,(H,13,14) |
Clave InChI |
IYUHJDORHQOMRE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)C(=O)C=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


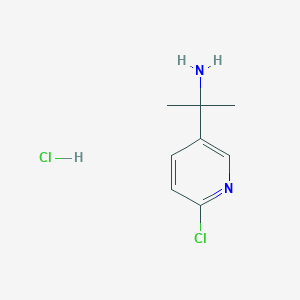
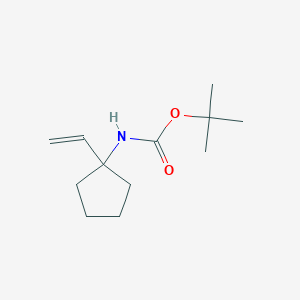
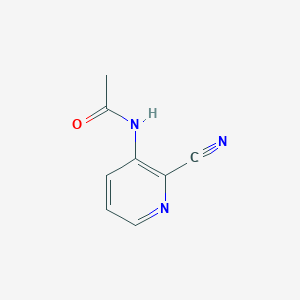
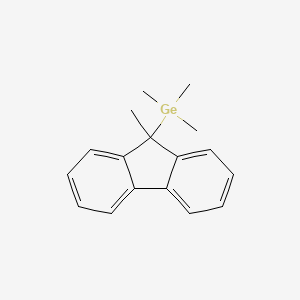
![2,2'-(Bromomethylene)bis(benzo[d]thiazole)](/img/structure/B15250618.png)
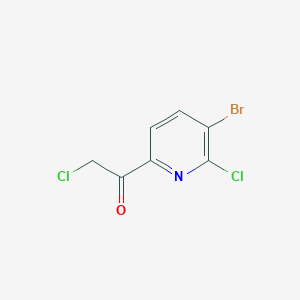
![7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B15250634.png)

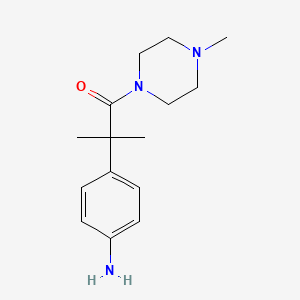
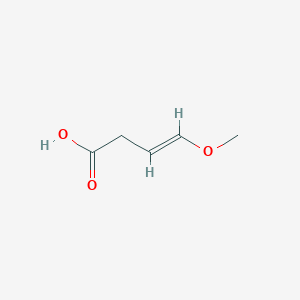
![Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester](/img/structure/B15250658.png)

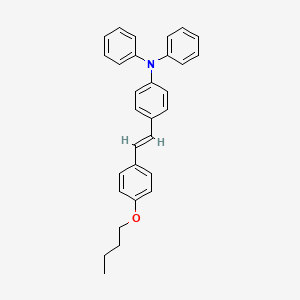
![[3,4'-Bipyridin]-5-amine, N-(3-nitrophenyl)-](/img/structure/B15250682.png)
